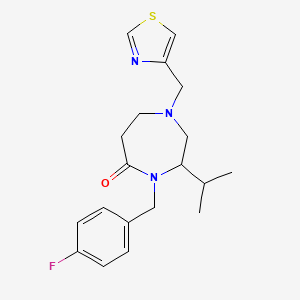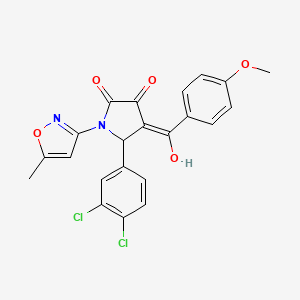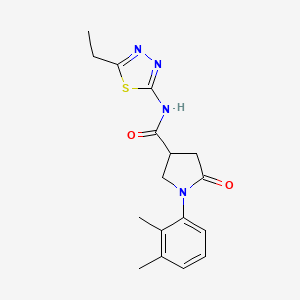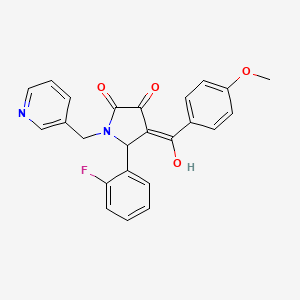![molecular formula C14H21NO2S2 B5405328 4-[(2,3,5,6-tetramethylphenyl)sulfonyl]thiomorpholine](/img/structure/B5405328.png)
4-[(2,3,5,6-tetramethylphenyl)sulfonyl]thiomorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2,3,5,6-tetramethylphenyl)sulfonyl]thiomorpholine, also known as TMTM, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. TMTM is a sulfonyl-containing morpholine derivative that has been used in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
作用機序
The mechanism of action of 4-[(2,3,5,6-tetramethylphenyl)sulfonyl]thiomorpholine is not fully understood, but it is believed to involve the inhibition of the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP) in cells. The inhibition of COX-2 and PDE4 by this compound leads to a reduction in the production of inflammatory mediators and an increase in the levels of cAMP, respectively, which contribute to the anti-inflammatory and analgesic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. This compound has also been shown to possess anticancer properties and has been investigated for its potential use in cancer therapy. In addition, this compound has been shown to inhibit the activity of COX-2 and PDE4, which are key enzymes involved in the regulation of inflammation and pain. This compound has also been shown to modulate the levels of various cytokines and chemokines involved in the inflammatory response.
実験室実験の利点と制限
4-[(2,3,5,6-tetramethylphenyl)sulfonyl]thiomorpholine has several advantages as a tool compound for scientific research. This compound is a potent inhibitor of COX-2 and PDE4, making it a useful tool for the study of these enzymes and their role in the regulation of inflammation and pain. This compound has also been shown to possess anticancer properties, making it a potential candidate for the development of new cancer therapies. However, this compound has some limitations as a tool compound. This compound is a relatively complex molecule that requires a multistep synthesis process, which can be time-consuming and expensive. In addition, this compound has not been extensively studied in humans, and its safety and toxicity profiles are not well understood.
将来の方向性
There are several future directions for the study of 4-[(2,3,5,6-tetramethylphenyl)sulfonyl]thiomorpholine. One potential direction is the development of new drugs based on the structure of this compound for the treatment of inflammatory diseases and cancer. Another direction is the study of the mechanism of action of this compound and its interaction with COX-2 and PDE4. This could lead to a better understanding of the regulation of inflammation and pain and the development of new drugs targeting these enzymes. Finally, the study of the safety and toxicity profiles of this compound in humans is an important direction for future research.
合成法
4-[(2,3,5,6-tetramethylphenyl)sulfonyl]thiomorpholine can be synthesized through a multistep process involving the reaction of morpholine with 2,3,5,6-tetramethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained after purification through column chromatography. The yield of this compound can be improved by optimizing the reaction conditions, including the reaction temperature, reaction time, and the molar ratio of the reactants.
科学的研究の応用
4-[(2,3,5,6-tetramethylphenyl)sulfonyl]thiomorpholine has been extensively used in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to exhibit potent anti-inflammatory and analgesic activities, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases. This compound has also been shown to possess anticancer properties and has been investigated for its potential use in cancer therapy. In addition, this compound has been used as a tool compound in the study of protein-ligand interactions and drug discovery.
特性
IUPAC Name |
4-(2,3,5,6-tetramethylphenyl)sulfonylthiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S2/c1-10-9-11(2)13(4)14(12(10)3)19(16,17)15-5-7-18-8-6-15/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKBHOPCTAYPLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCSCC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199486 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-pyrimidinyl)morpholine](/img/structure/B5405248.png)
![3-{[2-(cyclohexylmethyl)-4-morpholinyl]carbonyl}-6-methyl-2(1H)-pyridinone](/img/structure/B5405254.png)
![3-(2-fluorophenyl)-5-(2-methoxy-5-methylbenzoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5405262.png)

![N-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N'-3-pyridinyl-1,3-propanediamine](/img/structure/B5405265.png)

![2-{4-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]-2-methoxyphenoxy}-N-(3-nitrophenyl)acetamide](/img/structure/B5405279.png)



![1-[(dimethylamino)sulfonyl]-N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5405345.png)
![3-[4-(benzyloxy)-3-nitrophenyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5405351.png)
![ethyl 1-[3-(2-chlorophenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5405354.png)
![N'-[1-(4-fluorophenyl)butylidene]cyclopropanecarbohydrazide](/img/structure/B5405367.png)
